4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(naphthalen-1-ylmethyl)-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)sulfonyl-N-(naphthalen-1-ylmethyl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-24-16-19(15-23-24)30(28,29)26-11-5-10-25(12-13-26)21(27)22-14-18-8-4-7-17-6-2-3-9-20(17)18/h2-4,6-9,15-16H,5,10-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWBJVQHFNWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(naphthalen-1-ylmethyl)-1,4-diazepane-1-carboxamide is a synthetic molecule that has drawn attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antioxidant, and enzyme inhibition properties, alongside relevant structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₉H₂₁N₃O₂S
- Molecular Weight : 355.5 g/mol
The structure features a pyrazole ring linked to a sulfonamide moiety and a naphthalene substituent, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of pyrazole and sulfonamide exhibit significant antimicrobial properties. In a study evaluating a series of pyrazole-sulfonamide compounds, it was found that compounds with similar structures to the target compound displayed promising antibacterial activity against various pathogens, including Candida albicans and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| 4f | Candida albicans | 62.5 |
| 3a | Staphylococcus aureus | 31.25 |
| 4g | Escherichia coli | 125 |
Antioxidant Activity
The antioxidant potential of compounds similar to the target molecule has been evaluated through various assays. The presence of both pyrazole and sulfonamide moieties contributes to a synergistic effect, enhancing their ability to scavenge free radicals .
Table 2: Antioxidant Activity Comparison
| Compound | Assay Used | IC50 (µg/mL) |
|---|---|---|
| 3a | DPPH Scavenging | 45 |
| 4f | ABTS Assay | 50 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in relation to acetylcholinesterase (AChE) and urease. Several derivatives have shown strong inhibitory activity against these enzymes, indicating potential therapeutic applications in neurodegenerative diseases and gastric disorders .
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 7l | AChE | 2.14 |
| 7m | Urease | 0.63 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the sulfonamide and pyrazole groups significantly influence biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic rings enhances antimicrobial potency, while hydrophobic interactions from the naphthalene moiety contribute to enzyme binding affinity .
Case Studies
A notable case study involved the synthesis and evaluation of a series of hybrid heterocyclic compounds where the target compound was included in a broader investigation into dual-action agents with both antimicrobial and antioxidant properties. The results demonstrated that compounds with structural similarities exhibited enhanced bioactivity compared to standard drugs .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features to 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(naphthalen-1-ylmethyl)-1,4-diazepane-1-carboxamide exhibit significant anticancer properties. For instance, studies on sulfonamide derivatives have shown cytotoxic effects against various human cancer cell lines, including breast and colon cancer . The incorporation of naphthalene and pyrazole moieties is believed to enhance the binding affinity to cancer-related targets.
2. Inhibition of Enzymatic Activity
The compound may function as an inhibitor of specific enzymes involved in metabolic pathways. For example, related pyrazole compounds have been studied for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant in treating metabolic syndrome and associated disorders such as type 2 diabetes and obesity . This suggests that the compound could have therapeutic implications in managing these conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Research has shown that modifications to the sulfonamide linkers and naphthalene scaffold can significantly affect biological activity. For instance, optimizing the naphthalene derivatives has led to improved inhibitory potency against specific protein-protein interactions (PPIs) relevant in cancer biology .
Case Studies
Case Study 1: Inhibition of Spleen Tyrosine Kinase (Syk)
A related compound demonstrated effectiveness as a Syk inhibitor, which is crucial for treating diseases like rheumatoid arthritis and certain cancers. The inhibition of Syk can lead to reduced inflammation and tumor progression . This highlights the potential of similar compounds, including our target compound, in therapeutic applications.
Case Study 2: Antitumor Activity
In a study focusing on novel sulfonamide derivatives, compounds exhibiting structural similarities to the target compound were synthesized and evaluated for their anticancer activity. These derivatives showed promising results in inducing apoptosis in cancer cells, suggesting that modifications to the pyrazole or naphthalene components could yield potent anticancer agents .
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The target compound’s structural features suggest possible activity in central nervous system (CNS) or oncology targets, akin to diazepine-derived drugs. However, direct activity data is absent in the provided evidence.
- Comparative Limitations : focuses on synthesis rather than biological evaluation, precluding a functional comparison. Further studies are needed to correlate structural differences with measurable outcomes (e.g., binding affinity, toxicity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
